![molecular formula C13H17NO3 B1423261 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid CAS No. 1304943-12-1](/img/structure/B1423261.png)
4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid
Overview
Description
“4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is also known by its IUPAC name, 4-[(neopentylamino)carbonyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid” is 1S/C13H17NO3/c1-13(2,3)8-14-11(15)9-4-6-10(7-5-9)12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid” is a powder at room temperature .Scientific Research Applications
Gut Function Regulation
Benzoic acid derivatives, similar to 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid, have been studied for their potential in regulating gut functions. Benzoic acid, as an antibacterial and antifungal preservative, is known to influence gut health, including aspects like digestion, absorption, and barrier functions. Studies, particularly using piglets and porcine intestinal epithelial cells as models, suggest that appropriate levels of benzoic acid can enhance gut functions through mechanisms such as enzyme activity regulation, redox status, immunity, and microbiota modulation (Mao et al., 2019).
Antituberculosis Activity
Organotin complexes, which could potentially include derivatives similar to 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid, have been reviewed for their antituberculosis activity. These complexes have shown promising results against Mycobacterium tuberculosis, with the nature of the ligand environment and the structure of the compound influencing their effectiveness. The research indicates that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, which might be due to differences in toxicity associated with the organic ligands attached to the tin in these compounds (Iqbal et al., 2015).
Drug Degradation and Stability
The stability and degradation pathways of drugs, including those similar to 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid, are crucial for understanding their pharmacological properties and potential risks. Studies on nitisinone, a triketone herbicide turned medical treatment, have revealed insights into the stability of such compounds under various conditions and identified major degradation products. Understanding these properties contributes to a better comprehension of the risks and benefits associated with the medical application of these drugs (Barchańska et al., 2019).
Physiological Impact and Pharmacokinetics
The physiological impact and pharmacokinetics of benzoic acid derivatives, including compounds like 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid, have been explored through physiologically-based pharmacokinetic (PBPK) models. These models, designed for multiple species, provide insights into metabolic and dosimetric variations of benzoic acid, helping to understand the internal exposures and potential health impacts resulting from dietary and other exposures to benzoates (Hoffman & Hanneman, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2,2-dimethylpropylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)8-14-11(15)9-4-6-10(7-5-9)12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKFRVPSFTGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



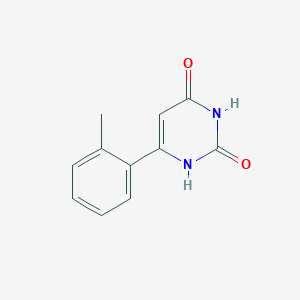
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)

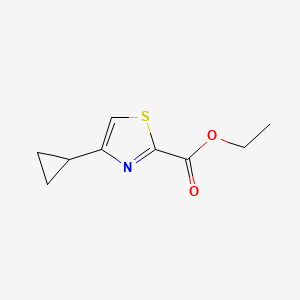

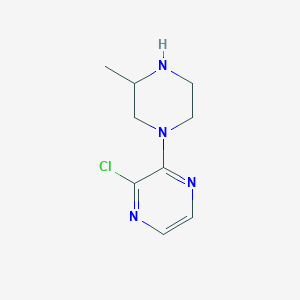



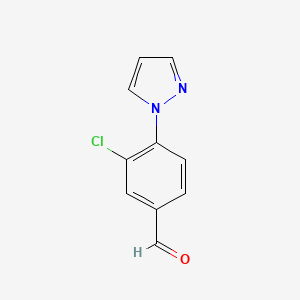
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)
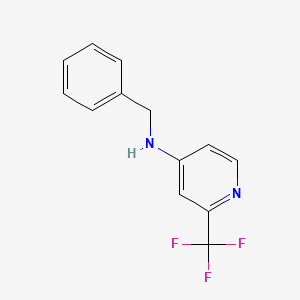

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)